molecular formula C15H13N3OS B8807431 2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No. B8807431
M. Wt: 283.4 g/mol
InChI Key: FCHZHKZZZGGPQU-UHFFFAOYSA-N
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Patent
US06133258

Procedure details

The reaction procedure of Example 57 was followed except that 1.757 g (11.2 mmol) of 2-chloronicotinic acid, 15 ml of thionyl chloride, two droplets of DMF, 891 mg of ammonium thiocyanate, 15 ml of acetone, 1.26 g of N-methylaniline and 10 ml of acetone were used. The product was then recrystallized from ethanol to obtain 2.37 g of 2-(N-ethyl-N-phenylamino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Quantity
1.757 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
891 mg
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[S-:15][C:16]#[N:17].[NH4+].[CH3:19][NH:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[CH3:27]C(C)=O>CN(C=O)C>[CH2:19]([N:20]([C:16]1[S:15][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4](=[O:6])[N:17]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:27] |f:2.3|

Inputs

Step One
Name
Quantity
1.757 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
891 mg
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Four
Name
Quantity
1.26 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure of Example 57
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=CC=C1)C=1SC2=C(C(N1)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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